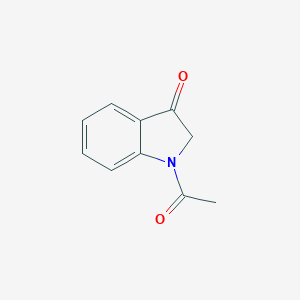

1-Acetylindolin-3-one

Beschreibung

Contextualization within Indole (B1671886) Chemistry

The indole ring system is a ubiquitous structural motif in natural products and pharmaceuticals, and its chemistry has been a subject of intense study for over a century. acs.org Within this vast field, the synthesis of substituted indoles is a central theme. The chemistry of indoles often focuses on functionalization at the 2- and 3-positions. acs.org While methods for creating 3-substituted indoles are well-established, the synthesis of 2-substituted indoles, particularly in an optically active form, has remained a more significant challenge. acs.org

1-Acetylindolin-3-one (also known as N-acetylindoxyl) provides a strategic entry point to address this challenge. cymitquimica.comdougdiscovery.com It functions as a nucleophile at the C2 position, enabling the introduction of various substituents. acs.org This reactivity has been exploited in the synthesis of 2-functionalized indoles, which can be obtained from the reaction products of this compound through subsequent chemical transformations. acs.orgacs.orgnih.gov Furthermore, it serves as a precursor for a variety of indole derivatives, including 3-sulfenylindoles and fused heterocyclic systems like 8H-thieno[2,3-b]indoles, highlighting its role as a flexible starting material in indole chemistry. thieme-connect.comresearchgate.net

Significance as a Privileged Chemical Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a rich source for drug discovery. columbia.edu The indolin-3-one core, of which this compound is a key example, is considered such a scaffold. This is evidenced by its presence in a wide spectrum of naturally occurring compounds that exhibit potent biological activities. nih.govnih.gov

Many of these natural products feature a C2-quaternary indolin-3-one skeleton, a structure that can be accessed using synthetic strategies starting from nucleophilic 2-substituted indolin-3-ones. nih.govrsc.org The inherent value of this scaffold drives research into new synthetic methods for its elaboration.

Table 1: Examples of Natural Products Containing the Indolin-3-one Core

| Natural Product | Classification |

|---|---|

| Austamide | Mycotoxin |

| Brevianamide A | Mycotoxin |

| Fluorocurine | Alkaloid |

| Notoamide O | Alkaloid |

| Isatisine A | Alkaloid |

| Cephalinone | Alkaloid |

| Aristotelone | Alkaloid |

| Hinckdentine A | Alkaloid |

This table lists representative natural products that feature the indolin-3-one structural motif. nih.govnih.gov

Overview of Research Trajectories

Research involving this compound is primarily focused on its application as a key reactant in the stereoselective synthesis of complex heterocyclic structures. The compound's ability to act as a nucleophile at the C2 position is the cornerstone of these strategies. Several major research trajectories have been established.

One significant area of research is its use in organocatalytic asymmetric Michael additions . In these reactions, this compound adds to various electrophiles, such as α,β-unsaturated aldehydes, β-nitrostyrenes, and β,γ-unsaturated α-ketoesters. acs.orgnih.govacs.orgnih.gov These methods provide efficient access to chiral 2-substituted indolin-3-one derivatives with high yields and excellent control of stereochemistry (diastereoselectivity and enantioselectivity). acs.orgacs.orgnih.gov The resulting products are valuable intermediates that can be converted into 2-functionalized indoles. acs.orgnih.gov

Table 2: Selected Asymmetric Michael Additions of this compound

| Electrophile | Catalyst Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Aldehydes | Organocatalyst | up to 94% | up to 11:1 | up to 96% | acs.org |

| β-Nitrostyrenes | Bifunctional Thiourea (B124793) | up to 99% | up to 28:1 | up to 92% | acs.orgnih.gov |

Another prominent research direction is the palladium-catalyzed direct C(sp³)–H arylation . This modern synthetic method allows for the direct coupling of the C2 position of this compound with various aryl halides. nih.govrsc.org The reaction provides a route to 2-monoarylated indole-3-ones, which are themselves crucial building blocks for constructing C2-quaternary indolin-3-one skeletons found in many natural products. nih.govrsc.org Researchers have optimized reaction conditions, including catalyst, ligand, and solvent, to achieve high product yields. rsc.org

Table 3: Palladium-Catalyzed α-Arylation of this compound with Aryl Halides

| Aryl Halide | Ligand | Yield | Reference |

|---|---|---|---|

| Bromobenzene (B47551) | Xphos | 95% | rsc.org |

| Chlorobenzene | Xphos | 85% | rsc.org |

| Iodobenzene (B50100) | Xphos | 90% | rsc.org |

| 4-MeC₆H₄Br | Xphos | 88% | rsc.org |

| 4-CF₃C₆H₄Br | Xphos | 63% | rsc.org |

Data represents optimized conditions using a Pd(dba)₂ catalyst. rsc.org

Beyond these areas, research has also explored the use of this compound in domino reactions to rapidly build molecular complexity and in the synthesis of various fused heterocyclic systems, such as pyrrolo[1,2-a]indoles and pyrano[3,2-b]indoles. nih.govresearchgate.netmathnet.ru These research trajectories collectively underscore the compound's importance as a strategic starting material for accessing structurally diverse and biologically relevant molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyl-2H-indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMJJQZNOVOCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337123 | |

| Record name | 1-acetylindolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16800-68-3 | |

| Record name | 1-acetylindolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-1,2-DIHYDRO-3H-INDOL-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Acetylindolin 3 One and Its Derivatives

Established Synthetic Pathways for the Indolin-3-one Core

The construction of the indolin-3-one core has been a subject of extensive research, leading to the development of a range of synthetic strategies from classical name reactions to modern catalytic systems.

Early Synthetic Approaches

Historically, the synthesis of the indolin-3-one core was often approached through multi-step sequences, frequently involving the preparation of an oxindole (B195798) (indolin-2-one) intermediate, which could then be converted to the desired indolin-3-one. Classical name reactions in indole (B1671886) synthesis laid the groundwork for accessing these precursors.

One of the earliest methods adaptable for the synthesis of the precursor indole ring is the Reissert indole synthesis , first reported in 1897. This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. Subsequent reductive cyclization of this intermediate yields the indole-2-carboxylic acid, which can be decarboxylated to the indole. nih.govnih.govresearchgate.net While not a direct route to indolin-3-one, the indole-2-carboxylic acid products can be further manipulated to form the desired scaffold.

Another classical approach is the Stollé synthesis , which produces oxindoles from the reaction of anilines with α-haloacid chlorides or oxalyl chloride. acs.org The reaction proceeds through an initial amidation followed by a Friedel-Crafts cyclization. The resulting oxindole can then potentially be converted to an indolin-3-one through subsequent chemical transformations.

The Martinet dioxindole synthesis , reported in 1913, offers a route to dioxindoles through the condensation of an aniline (B41778) with an ester of mesoxalic acid. These early methods, while foundational, often required harsh reaction conditions and offered limited substituent tolerance.

Modernized and Optimized Preparative Routes

Contemporary synthetic chemistry has seen the development of more efficient and versatile methods for the construction of the indolin-3-one core. These modern routes often employ transition metal catalysis and focus on improving yields, functional group tolerance, and operational simplicity.

Recent reviews highlight a variety of catalytic systems for the asymmetric synthesis of indolin-3-one derivatives, indicating the significant progress in this area. nih.govorganic-chemistry.org These methods often involve the dearomatization of indoles or the cyclization of suitably substituted precursors. For instance, palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides a powerful tool for constructing the indoline (B122111) skeleton. organic-chemistry.org

Furthermore, oxidative dearomatization of indoles has emerged as a direct strategy to access the indolin-3-one core. nih.gov This approach avoids the pre-functionalization often required in classical syntheses. The development of various catalytic systems has allowed for improved efficiency and broader functionalization possibilities in these modern transformations. nih.gov

Targeted Synthesis of 1-Acetylindolin-3-one

The direct synthesis of this compound has been a focus of methodological development, aiming for efficient and practical routes to this important building block.

One-Pot Synthesis Strategies

While direct one-pot syntheses specifically targeting the parent this compound are not extensively documented in the readily available literature, the principles of one-pot reactions are increasingly applied to the synthesis of complex indole and indoline derivatives. nih.govresearchgate.netresearchgate.net These strategies often involve cascade or tandem reactions that combine multiple synthetic steps into a single operation, thereby increasing efficiency and reducing waste. For example, one-pot cascade reactions of o-alkynylnitrobenzenes with maleimides have been developed for the synthesis of substituted indolin-3-ones. nih.gov The application of such strategies to the direct synthesis of this compound from simple precursors remains an area of interest for further development.

A preparative method for obtaining N-acetyl-3-indolinones has been developed involving the deacetylation and cyclization of N-(2-carboxyphenyl)glycine. This process proceeds through the formation of N,O-diacetylindoxyls, which are then hydrolyzed to the target indolinones. nih.gov

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A highly effective strategy for the enantioselective functionalization of this compound is through organocatalytic asymmetric Michael addition reactions. This approach utilizes small organic molecules as catalysts to create chiral centers with high levels of stereocontrol. This compound serves as an excellent pronucleophile in these reactions, adding to various Michael acceptors.

A highly efficient asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes has been developed, affording 2-substituted indolin-3-one derivatives in high yields and with good stereoselectivities. acs.orgnih.gov This reaction, often catalyzed by chiral secondary amines, proceeds with up to 94% yield, 11:1 diastereomeric ratio (dr), and 96% enantiomeric excess (ee). nih.gov

The following table summarizes the results of the organocatalytic asymmetric Michael addition of this compound to various α,β-unsaturated aldehydes.

| Entry | Aldehyde (R) | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Cinnamaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 24 | 92 | 10:1 | 95 |

| 2 | Crotonaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 36 | 85 | 8:1 | 90 |

| 3 | 2-Hexenal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 48 | 88 | 9:1 | 92 |

| 4 | 2-Butenal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Toluene | 36 | 82 | 7:1 | 88 |

Data compiled from literature reports. acs.orgnih.gov

Similarly, the organocatalytic asymmetric Michael addition of activated indolin-3-ones to nitroolefins has been achieved using bifunctional thiourea (B124793) catalysts. acs.org This reaction provides access to 2,2-disubstituted indolin-3-one derivatives bearing vicinal chiral quaternary-tertiary stereocenters with high yields and excellent stereoselectivities.

Below is a table detailing the results for the asymmetric Michael addition of this compound to nitroolefins.

| Entry | Nitroolefin (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | β-Nitrostyrene | Takemoto's Catalyst | Toluene | 48 | 95 | >20:1 | 98 |

| 2 | 4-Methyl-β-nitrostyrene | Takemoto's Catalyst | Toluene | 48 | 93 | >20:1 | 97 |

| 3 | 4-Methoxy-β-nitrostyrene | Takemoto's Catalyst | Toluene | 72 | 90 | >20:1 | 96 |

| 4 | 4-Chloro-β-nitrostyrene | Takemoto's Catalyst | Toluene | 48 | 96 | >20:1 | 99 |

Data compiled from literature reports. acs.org

These organocatalytic methods represent a powerful and versatile tool for the enantioselective synthesis of a wide range of chiral 2-substituted and 2,2-disubstituted this compound derivatives. The high levels of stereocontrol achieved make these strategies particularly valuable for the synthesis of complex molecules with potential biological applications.

Domino Michael/Henry Reactions

A highly diastereo- and enantioselective domino Michael/Henry reaction of 1-acetylindolin-3-ones with o-formyl-(E)-β-nitrostyrenes has been reported. researchgate.net This cascade reaction, catalyzed by a low loading of a quinine-derived amine-squaramide, leads to the formation of indolin-3-one derivatives bearing four adjacent stereogenic centers. researchgate.net The process is efficient, providing the complex products in good to high yields and with excellent stereoselectivities. researchgate.net This methodology has also been successfully applied to other nucleophiles, such as 1,3-dicarbonyl compounds and indolin-2-one derivatives, using the same quinine-derived squaramide catalyst. researchgate.net

Bifunctional Catalysis in Asymmetric Synthesis

Bifunctional catalysis plays a crucial role in the asymmetric synthesis of this compound derivatives, enabling high levels of stereocontrol. nih.gov In the Michael addition to β,γ-unsaturated α-ketoesters, a chiral bifunctional squaramide acts as a hydrogen-bond donor to activate the electrophile and as a Brønsted base to deprotonate the nucleophile, thereby facilitating the reaction in a stereocontrolled manner. nih.gov Similarly, in the addition to β-nitrostyrenes, bifunctional thiourea-tertiary amine catalysts are employed to achieve excellent yields and high stereoselectivities. acs.org The development of such catalysts, which can activate both the nucleophile and the electrophile simultaneously, is a key strategy in modern asymmetric synthesis.

Palladium-Catalyzed C(sp3)–H Arylation

A novel and efficient method for the synthesis of 2-monoarylated indole-3-ones involves the palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides. researchgate.netnih.gov This transformation provides access to a class of important nucleophilic intermediates that can be utilized for the construction of C2-quaternary indolin-3-one skeletons. researchgate.net The reaction tolerates a variety of aryl halides, including bromides, chlorides, and iodides, with bromobenzene (B47551) being the most effective substrate for the α-arylation of this compound. researchgate.net

The success of the palladium-catalyzed C(sp3)–H arylation is highly dependent on the reaction conditions, particularly the choice of ligand. An initial study using this compound and bromobenzene as model substrates revealed that the reaction proceeds in the presence of a palladium catalyst, a base, and a suitable ligand. researchgate.net A screening of various ligands demonstrated that the Xphos ligand was optimal for this α-arylation reaction. researchgate.net Other ligands, such as Brettphos, provided the desired product but in lower yields. researchgate.net The optimized conditions typically involve Pd(dba)2 as the palladium source, Xphos as the ligand, and K2CO3 as the base in a solvent like THF at elevated temperatures. researchgate.net

Table 3: Ligand Effects on the Pd-Catalyzed C(sp3)–H Arylation of this compound

| Entry | Ligand | Pd Source | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Brettphos | Pd(dba)2 | K2CO3 | THF | Low |

| 2 | Xphos | Pd(dba)2 | K2CO3 | THF | up to 95% |

This table summarizes the general findings on ligand effects as described in the literature.

Scope with Various Aryl Halides

A significant advancement in the functionalization of this compound is the palladium-catalyzed direct C(sp³)–H arylation, which introduces aryl substituents at the C-2 position. nih.govresearchgate.net This method provides an efficient route to nucleophilic 2-monoarylated indole-3-ones, which are valuable intermediates for constructing C2-quaternary indolin-3-one skeletons. nih.gov

The reaction is typically carried out using a palladium catalyst such as Pd(dba)₂, a phosphine (B1218219) ligand like Xphos, and a base, commonly potassium carbonate (K₂CO₃), in a solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The scope of the reaction is broad and tolerates a wide variety of aryl halides.

Reaction Scope and Yields:

The structural and electronic properties of the aryl halide significantly influence the reaction outcome. Various aryl bromides have been successfully employed, demonstrating the versatility of this method. researchgate.net

Halogen Reactivity: Bromobenzene, chlorobenzene, and iodobenzene (B50100) are all effective substrates for the arylation of this compound, with bromobenzene often providing the best results. researchgate.net

Electronic Effects: Aryl bromides with electron-donating substituents tend to give higher yields compared to those with electron-withdrawing groups. researchgate.net For example, the reaction with 4-methoxybromobenzene proceeds with a 95% yield, while 4-bromobenzonitrile (B114466) gives a 63% yield. rsc.org

Steric Effects: Steric hindrance on the aryl bromide can decrease product yields. For instance, ortho-substituted aryl bromides generally result in lower yields than their para-substituted counterparts. researchgate.net

Chemoselectivity: In substrates containing multiple halogen atoms, the reaction shows selectivity. For example, when both bromo- and chloro-substituents are present on the arene, the reaction occurs selectively at the more reactive bromo position. researchgate.net

The table below summarizes the yields obtained from the palladium-catalyzed C-2 arylation of this compound with a range of substituted aryl halides.

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming C-C bonds by directly coupling two C-H bonds. While direct CDC reactions utilizing this compound as a substrate are not extensively documented, the broader class of indole derivatives is frequently employed in such transformations, often leading to the formation of the indolin-3-one core itself.

Synthesis of Functionalized this compound Derivatives

Introduction of Substituents at the C-2 Position

The C-2 position of this compound is a primary site for functionalization due to the acidity of its α-protons. The palladium-catalyzed direct C(sp³)–H arylation with aryl halides, as detailed in section 2.2.3.2, is the most prominent method for introducing substituents at this position. nih.govresearchgate.net This reaction directly forges a C-C bond between the indolinone core and an aromatic ring system, providing access to a wide array of 2-aryl-1-acetylindolin-3-ones. rsc.org The resulting 2-monoarylated products are crucial building blocks for further synthetic elaborations, including the creation of C2-quaternary centers. nih.gov

Modification of the Aromatic Ring System

Functionalization of the benzene (B151609) ring of the this compound scaffold typically proceeds via electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the aromatic ring. masterorganicchemistry.com In this compound, the ring is part of an aniline-like system fused to a cyclopentanone (B42830) ring.

The key directing groups are the N-acetyl group and the ketone carbonyl group.

Carbonyl Group (C-3 Keto): The C-3 ketone is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position relative to the C-3a—C-7a bond.

The interplay of these effects determines the position of substitution. The ortho-, para-directing influence of the N-acetyl group typically guides electrophiles to the C-5 and C-7 positions, while the meta-directing effect of the ketone would favor substitution at the C-4 and C-6 positions. The precise outcome depends on the specific reaction conditions and the nature of the electrophile.

Formation of Fused Ring Systems

This compound can serve as a versatile building block for the synthesis of complex, polycyclic fused indoline scaffolds. These intricate structures are often assembled through cycloaddition reactions or palladium-catalyzed domino sequences. nih.govnih.gov

Cycloaddition Reactions: Cycloaddition strategies are highly efficient for constructing fused rings in an atom-economical manner. nih.gov For example, 1,3-dipolar cycloaddition reactions can be employed to build fused five-membered heterocyclic rings onto the indolinone framework. thieme.de Similarly, [4+2] cycloadditions (Diels-Alder reactions) offer a pathway to synthesize six-membered rings, leading to complex bridged or fused systems. nih.gov

Palladium-Catalyzed Domino Reactions: Palladium catalysis enables the construction of fused tricyclic indole skeletons through intramolecular cascade or domino reactions. nih.gov These processes can involve sequences like intramolecular hydroarylation or annulation, allowing for the formation of 3,4-fused tricyclic indoles. Such methods are valued for their efficiency, often proceeding with high regio- and stereoselectivity under mild conditions. nih.gov The Heck reaction is another palladium-catalyzed method that can be adapted to synthesize fused isoindolinone rings, highlighting the versatility of cross-coupling chemistry in building polycyclic systems. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 1 Acetylindolin 3 One

Fundamental Reaction Types Involving the Indolin-3-one Moiety

The reactivity of 1-acetylindolin-3-one is largely dictated by the interplay between the electron-withdrawing acetyl group at the nitrogen atom and the ketone functionality at the C3 position. This arrangement activates the adjacent C2 position, rendering it susceptible to a variety of chemical transformations.

Nucleophilic Reactivity

The presence of the carbonyl group at C3 makes the protons at the C2 position acidic. In the presence of a base, this compound can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate that participates in several carbon-carbon bond-forming reactions.

A prominent example of this reactivity is the organocatalytic asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes. nih.govacs.org This reaction proceeds efficiently to create 2-substituted indolin-3-one derivatives in high yields and with good control of stereochemistry. nih.gov The enolate of this compound acts as the Michael donor, attacking the electrophilic β-carbon of the unsaturated aldehyde.

This nucleophilic character at the C2 position is fundamental to the construction of more complex molecules, particularly those with a C2-quaternary stereocenter, which are significant scaffolds in medicinal chemistry.

Electrophilic Reactivity

While the C2 position is nucleophilic upon deprotonation, the indolin-3-one core also possesses electrophilic sites. The carbonyl carbon at the C3 position is a classic electrophile, susceptible to attack by various nucleophiles. libretexts.orgchemguide.co.uk This reactivity allows for the introduction of substituents at the C3 position, typically resulting in the formation of a tertiary alcohol after nucleophilic addition.

Furthermore, under certain conditions, the indole (B1671886) ring system itself can act as an electrophile. For instance, in the presence of a strong acid like triflic acid, unprotected indoles can undergo a regioselective hydroarylation at the C3 position, demonstrating the generation of an electrophilic indole intermediate. nih.gov Although this example is for a related indole system, it highlights the potential for electrophilic behavior at the C3 position of the indolinone core under specific activating conditions.

Detailed Mechanistic Investigations of Key Transformations

Proposed Mechanisms for Palladium-Catalyzed Arylation

The palladium-catalyzed α-arylation of ketones is a powerful method for forming C-C bonds, and this compound is a suitable substrate for this transformation. nih.gov The generally accepted mechanism for this reaction, as proposed by Hartwig and Buchwald, involves a catalytic cycle that begins with the active Pd(0) species. st-andrews.ac.uk

The proposed catalytic cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl intermediate. This step is often considered rate-limiting for less reactive aryl chlorides. organic-chemistry.org

Enolate Formation and Transmetalation : A base deprotonates the this compound at the α-carbon (C2) to form the corresponding enolate. This enolate then coordinates to the palladium center, displacing the halide and forming an arylpalladium enolate intermediate.

Reductive Elimination : The C-C bond is formed in this final step, where the aryl group and the enolate reductively eliminate from the palladium center. nih.gov This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of this process is highly dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps. organic-chemistry.org

Stereochemical Control in Asymmetric Catalysis

Achieving stereochemical control in reactions involving this compound is crucial for synthesizing chiral molecules with potential biological activity. This is often accomplished using chiral catalysts, which can be either metal-based or purely organic molecules.

In the context of the asymmetric Michael addition to α,β-unsaturated aldehydes, a bifunctional organocatalyst, such as a cinchona alkaloid derivative, is often employed. nih.govbeilstein-journals.org The proposed mechanism involves a dual activation model:

The basic tertiary amine moiety of the catalyst deprotonates the this compound, forming the nucleophilic enolate.

Simultaneously, the acidic hydrogen-bond-donating group on the catalyst (e.g., a squaramide or thiourea (B124793) moiety) activates the α,β-unsaturated aldehyde (the Michael acceptor) by forming hydrogen bonds with its carbonyl oxygen.

This dual activation brings the two reactants into close proximity within a chiral environment, allowing the enolate to attack a specific face of the Michael acceptor. This controlled orientation dictates the stereochemical outcome of the reaction, leading to high diastereoselectivity and enantioselectivity. nih.gov The table below summarizes the results for an organocatalytic asymmetric Michael addition, showcasing the high levels of stereocontrol achievable.

| Michael Acceptor (Aldehyde) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cinnamaldehyde | 92 | 10:1 | 94 |

| (E)-3-(4-chlorophenyl)acrylaldehyde | 94 | 11:1 | 96 |

| (E)-3-(4-nitrophenyl)acrylaldehyde | 91 | 8:1 | 95 |

| (E)-3-(furan-2-yl)acrylaldehyde | 85 | 9:1 | 91 |

Rate-Determining Steps and Reaction Intermediates

Identifying rate-determining steps and characterizing reaction intermediates are key to understanding and optimizing chemical reactions. For the palladium-catalyzed α-arylation of ketones, mechanistic studies suggest that the rate-limiting step can vary depending on the specific substrates and reaction conditions. For electron-rich aryl halides, reductive elimination can be the slow step, whereas for electron-deficient or sterically hindered aryl halides, oxidative addition is often rate-determining. organic-chemistry.orgorganic-chemistry.org The key intermediates are the Pd(II)-aryl halide adduct and the subsequent arylpalladium enolate complex. nih.gov

In a different transformation, the electrochemical oxidative ring-opening of this compound to form α-ketoamides, specific intermediates have been identified through mechanistic experiments. acs.org The reaction is proposed to proceed through the formation of an initial iodo intermediate (A), which could not be isolated. This is followed by reaction with an amine (e.g., morpholine) to form a stable 1-acetyl-2-morpholinoindoline-3-one intermediate (I). acs.org This adduct was successfully isolated and characterized, confirming its role in the reaction pathway. Subsequent electrochemical oxidation of this intermediate leads to an iminium ion, which is then attacked by a hydroxide ion, triggering the ring-opening to yield the final α-ketoamide product. figshare.comnih.govresearcher.lifeacs.org The isolation and subsequent successful conversion of the morpholino adduct (I) to the final product provide strong evidence for this mechanistic pathway. acs.org

Derivatization Strategies and Synthetic Utility of this compound

This compound serves as a versatile intermediate in organic synthesis, offering multiple reaction sites for derivatization. Its strategic importance lies in its capacity to be transformed into a variety of other valuable indole-related compounds and to act as a fundamental building block in the assembly of complex molecular architectures.

Conversion to Other Indole-Related Compounds

The chemical structure of this compound allows for its conversion into a range of other indole derivatives through various synthetic methodologies. These transformations often leverage the reactivity of the ketone at the C3 position and the activated methylene (B1212753) group at the C2 position.

One notable conversion involves the synthesis of 1-acetyl-1H-indol-3-yl acetates . An efficient two-step procedure for this transformation has been developed starting from 2-chlorobenzoic acids. This method generally provides moderate to good yields of the desired products researchgate.net.

Furthermore, this compound can be utilized in asymmetric Michael additions to generate functionalized indoles. For instance, its reaction with β-nitrostyrenes, catalyzed by a thiourea-based organocatalyst, yields 2-substituted indolin-3-one derivatives. These intermediates can then be transformed into 2-functionalized indoles without the loss of stereochemical integrity at the remaining stereocenter. The process involves a sequential reduction of the nitro group and the ketone, followed by an acid-catalyzed dehydration.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Overall Yield (%) | Enantiomeric Excess (%) |

| This compound | Phenyl-β-nitrostyrene | (S,S)-Thiourea Catalyst, NaBH4, TsOH | 2-Phenyl-indole derivative | 59 | 91 |

| This compound | 2-Methoxyphenyl-β-nitrostyrene | (S,S)-Thiourea Catalyst, NaBH4, TsOH | 2-(2-Methoxyphenyl)-indole derivative | 55 | 86 |

| This compound | 4-Bromophenyl-β-nitrostyrene | (S,S)-Thiourea Catalyst, NaBH4, TsOH | 2-(4-Bromophenyl)-indole derivative | 51 | 90 |

This table presents data on the asymmetric Michael addition of this compound to various β-nitrostyrenes and their subsequent conversion to 2-functionalized indoles.

Applications as a Building Block in Complex Molecule Synthesis

The utility of this compound as a scaffold for the synthesis of intricate molecules is well-documented, particularly in the construction of biologically active alkaloids and polycyclic systems.

A significant application is demonstrated in the total synthesis of hexahydropyrrolo[2,3-b]indole alkaloids , such as (-)-fructigenine A and (-)-5-N-acetylardeemin . In these syntheses, this compound is the starting material for the creation of a key pyrroloindoline imine intermediate. This is achieved through a domino olefination/isomerization/Claisen rearrangement (OIC) sequence, followed by reductive cyclization and regioselective oxidation. This key intermediate then serves as a branching point for the synthesis of the target natural products acs.org.

Another important application involves the organocatalytic asymmetric Michael addition of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes. This reaction provides access to 2-substituted indolin-3-one derivatives with high yields and stereoselectivities. These Michael adducts can be further elaborated into substituted cyclopentyl[b]indoline compounds without racemization, showcasing the utility of this compound in building complex, fused-ring systems.

| Aldehyde Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |

| Crotonaldehyde | 10:1 | 95 | 92 |

| Cinnamaldehyde | 11:1 | 96 | 94 |

| 2-Hexenal | 8:1 | 92 | 90 |

This table summarizes the results of the asymmetric Michael addition of this compound to various α,β-unsaturated aldehydes.

The synthesis of spirocyclic indolines also highlights the versatility of this compound as a building block. Spiroindolines are a prominent structural motif in many natural products and pharmaceutically active compounds. Methodologies for constructing C2-spiro succinimide indolin-3-ones have been developed, often involving a base-catalyzed decarboxylative aza-Michael addition followed by cyclization researchgate.net. While not starting directly from this compound, these methods underscore the importance of the indolin-3-one core in accessing such complex spirocyclic architectures.

Reactions Leading to o-Aminophenyl Ketones of vic-Triazole Series

The conversion of this compound to o-aminophenyl ketones of the vic-triazole series represents a sophisticated transformation involving both ring opening and cycloaddition. While direct, one-pot conversions are not extensively reported, a plausible synthetic route can be conceptualized based on the known reactivity of related compounds. This pathway would likely involve the formation of a 1,2,3-triazole ring followed by the cleavage of the indolinone's heterocyclic ring.

The formation of 1,2,3-triazoles is commonly achieved through a 1,3-dipolar cycloaddition between an azide and a suitable dipolarophile, a reaction often referred to as "click chemistry" youtube.comyoutube.com. In the context of this compound, the enolate or a related activated form of this β-dicarbonyl compound could potentially serve as the dipolarophile for a reaction with an organic azide. Research has shown that reactions of β-carbonyl phosphonates with azides can lead to the regioselective formation of substituted 1,2,3-triazoles acs.orgorganic-chemistry.org.

Following the formation of a triazole-substituted indolinone intermediate, a ring-opening reaction would be necessary to generate the o-aminophenyl ketone moiety. The N-acetyl group in the indolinone ring makes the amide bond susceptible to nucleophilic attack and subsequent cleavage. Studies on the ring-opening of N-acylisatins, which are structurally similar to this compound, demonstrate that nucleophiles such as amines and alcohols can readily open the five-membered ring to yield α-ketoamides and α-ketoesters, respectively researchgate.netresearchgate.netasianpubs.org. These products are derivatives of o-aminophenyl ketones.

A proposed reaction mechanism would therefore be:

Medicinal Chemistry and Pharmacological Relevance of 1 Acetylindolin 3 One Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of 1-acetylindolin-3-one derivatives is intricately linked to their structural features. SAR studies have been instrumental in elucidating the key molecular determinants required for potent inhibition of specific biological targets.

Research into the N-acyl indoline (B122111) template has revealed that modifications to various substituents can significantly impact the Notum inhibitory activity. Initial screening identified this compound as an inhibitor of Notum activity with a half-maximal inhibitory concentration (IC50) of 0.40 µM. nih.gov This compound, being a relatively small and moderately lipophilic molecule, served as a highly efficient starting point for further optimization. nih.gov

Subsequent modifications focused on the N-acyl group and substitutions on the indoline core. For instance, the introduction of a 3,3-spirocyclopropyl (cPr) group, in combination with preferred aryl substituents such as 4-chloro (4-Cl), 4-trifluoromethyl (4-CF3), or 5-chloro (5-Cl), led to a substantial increase in Notum inhibitory activity. nih.gov One of the most potent inhibitors from this subset demonstrated an IC50 value of 0.0035 µM. nih.gov These studies underscore the importance of optimizing both the core structure and its substituents to achieve high-potency inhibitors. nih.gov

| Compound | Modification | Notum IC50 (µM) |

|---|---|---|

| This compound | Parent Compound | 0.40 |

| 4y | 3,3-spiro cPr with 4-Cl aryl substituent | 0.0035 |

The position of substituents on the this compound scaffold plays a critical role in determining the efficacy of these derivatives as Notum inhibitors. X-ray crystallography studies of inhibitors bound to Notum have provided valuable insights into the optimal placement of functional groups. nih.gov

The binding of these inhibitors is centered in the palmitoleate pocket of the Notum enzyme. nih.gov The aromatic B-ring of the indoline core stacks against a phenylalanine residue (Phe320), highlighting the importance of this interaction for binding. nih.gov Crucially, the biological activity is largely dependent on the optimal occupancy of this pocket. nih.gov Furthermore, a water-mediated hydrogen bond between the ligand's carbonyl group and the oxyanion hole of the enzyme is a critical interaction that must not be disrupted for potent inhibitory activity. nih.gov Therefore, the positioning of substituents must be carefully considered to maintain these key interactions while enhancing binding affinity within the palmitoleate pocket.

No specific Quantitative Structure-Activity Relationship (QSAR) modeling studies for this compound derivatives as Notum inhibitors were identified in the provided search results.

Biological Activities and Pharmacological Profiles

Derivatives of this compound have been investigated for various biological activities, with a significant focus on their role as enzyme inhibitors.

The carboxylesterase Notum is a negative regulator of the Wnt signaling pathway, and its inhibition is a therapeutic strategy for conditions like osteoporosis. nih.gov Derivatives of this compound have been identified as potent inhibitors of Notum. nih.gov

The inhibitory activity is determined using a standard biochemical assay with a synthetic fluorescent substrate, yielding IC50 values that quantify the potency of the compounds. nih.gov SAR studies have successfully identified N-acyl indoline derivatives with Notum inhibitory activity comparable to the most potent inhibitors reported. nih.gov For example, strategic modifications have led to compounds with IC50 values in the low nanomolar range. nih.gov The development of these highly efficient and relatively small molecule inhibitors showcases the potential of the this compound scaffold in targeting the Notum enzyme. nih.gov

| Compound | Notum IC50 (µM) |

|---|---|

| 3a | 0.40 |

| 4v | Similar to most potent reported |

| 4w | Similar to most potent reported |

| 4y | 0.0035 |

No information regarding the alpha-1 adrenoceptor antagonism of this compound derivatives was found in the provided search results.

Potential Anti-inflammatory Properties

Derivatives of the indoline and indole (B1671886) core have demonstrated notable anti-inflammatory activities. For instance, a study on 3-substituted-indolin-2-one derivatives revealed that these compounds can inhibit the production of pro-inflammatory mediators. Specifically, 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent anti-inflammatory agent, suppressing the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner. nih.govnih.gov The mechanism of action was found to involve the inhibition of lipopolysaccharide (LPS)-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways. nih.govnih.gov

Furthermore, research on 3-acetylindole derivatives, which are structurally related to this compound, has shown their potential to inhibit albumin denaturation, an in vitro model for assessing anti-inflammatory activity. thepharmajournal.com Several synthesized 3-acetylindole derivatives exhibited better activity than the standard drug, diclofenac. thepharmajournal.com The N-acylhydrazone functionality, when incorporated into indole-containing scaffolds, has also been reported to be a key pharmacophore for anti-inflammatory effects. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Selected Indolinone Derivatives

| Compound | Assay | Target/Mechanism | Results | Reference |

|---|---|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-induced inflammation in RAW264.7 cells | Inhibition of NO, TNF-α, IL-6 production; Inhibition of Akt, MAPK, and NF-κB signaling | Showed the highest anti-inflammatory activity among nineteen 3-substituted-indolin-2-one derivatives. nih.govnih.gov | nih.govnih.gov |

| 3-Acetylindole derivatives | Inhibition of albumin denaturation | Protein stabilization | Most compounds showed better activity than standard diclofenac. thepharmajournal.com | thepharmajournal.com |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis and subcutaneous air pouch models in vivo | Acts through the nitric oxide pathway and cytokine signaling | Demonstrated significant anti-inflammatory and immunomodulatory potential. nih.gov | nih.gov |

Potential Anticancer Activities

The indolinone core is a prominent feature in several clinically approved anticancer drugs, such as Sunitinib and Nintedanib, highlighting the significance of this scaffold in oncology drug discovery. mdpi.comresearchgate.net Derivatives of indoline-2,3-dione (isatin), which share a similar structural framework with this compound, have been extensively studied for their cytotoxic and anticancer properties against various cancer cell lines. journaljpri.com

Research on isoindoline-1,3-dione derivatives has also revealed their potential as anticancer agents. For example, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated significant inhibitory effects on the viability of Raji and K562 cancer cells, with a CC50 value of 0.26 μg/mL for Raji cells. researchgate.net Further investigation showed that this compound induced apoptosis and necrosis in Raji cells. researchgate.net Another study on isoindole-1,3-dione derivatives found that a compound containing an azide and silyl ether exhibited higher inhibitory activity against A549 cancer cell lines than the standard drug 5-fluorouracil. nih.gov The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle. mdpi.com

Table 2: Anticancer Activity of Selected Indolinone and Isoindolinone Derivatives

| Compound | Cancer Cell Line(s) | IC50/CC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | 0.26 μg/mL (Raji) | Induction of apoptosis and necrosis | researchgate.net |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 | 2.93 ± 0.47 µM | VEGFR-2 inhibition | mdpi.com |

| Isoindole derivative with azide and silyl ether (Compound 7) | A549 | 19.41 ± 0.01 µM | Not specified | nih.gov |

Potential Antimicrobial and Antioxidant Properties

The indole nucleus is a common feature in compounds exhibiting a broad spectrum of biological activities, including antimicrobial and antioxidant effects. researchgate.net Studies on 3-acetylindole derivatives have demonstrated their potential as both antimicrobial and antioxidant agents. researchgate.net A series of synthesized 3-acetylindole derivatives showed significant antimicrobial activity, with some compounds exhibiting high efficacy. researchgate.net Similarly, certain derivatives also displayed notable antioxidant properties. researchgate.net

Furthermore, the synthesis of various 3-substituted indole derivatives from 3-acetyl indole has yielded compounds with remarkable inhibitory effects against selected microorganisms in vitro. researchgate.net Oxindole (B195798) derivatives have also been reported to possess promising antibacterial, antifungal, and antioxidant activities. nih.gov These findings underscore the potential of the this compound scaffold as a template for designing novel antimicrobial and antioxidant agents. The presence of the acetyl group and the ketone functionality could serve as handles for further structural modifications to optimize these activities.

Table 3: Antimicrobial and Antioxidant Activity of Selected Indole Derivatives

| Compound Class | Activity | Test Organisms/Assay | Key Findings | Reference |

|---|---|---|---|---|

| 3-Acetylindole derivatives | Antimicrobial | Various bacteria and fungi | Compounds 1c, 1d, 1f, 1g, 1k, and 1l showed the highest antimicrobial activity. | researchgate.net |

| 3-Acetylindole derivatives | Antioxidant | Not specified | Compounds 1f, 1g, 1h, and 1l showed appropriate antioxidant activity. | researchgate.net |

| 3-Substituted indole derivatives | Antibacterial | S. aureus, Bacillus cereus, E. coli, K. pneumoniae, P. aeruginosa | Several compounds showed remarkable inhibitory effects. | researchgate.net |

| Oxindole derivatives | Antimicrobial & Antioxidant | Various bacteria, fungi, and DPPH assay | Most compounds exhibited significant antimicrobial and very significant antioxidant activity. | nih.gov |

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The indolinone scaffold has emerged as a promising framework for the design of potent AChE inhibitors. A series of indolinone-based compounds bearing a benzylpyridinium moiety were designed as dual-binding inhibitors of AChE. Many of these compounds exhibited potent inhibitory activity against AChE, with some being significantly more potent than the standard drug donepezil. For instance, the 2-chlorobenzyl derivative showed an IC50 value of 0.44 nM, making it 32-fold more potent than donepezil.

Similarly, isoindoline-1,3-dione derivatives have been investigated as potential AChE inhibitors. nih.govsemanticscholar.org A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed potent inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.gov The structure-activity relationship studies of these compounds often focus on the nature of the substituents on the benzyl ring and the length of the alkyl linker, which can significantly influence their inhibitory potency. semanticscholar.org The ability of the this compound core to be functionalized at various positions makes it an attractive scaffold for the rational design of novel and effective acetylcholinesterase inhibitors.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indolinone and Isoindolinone Derivatives

| Compound | Target Enzyme | IC50 Value | Comparison to Standard | Reference |

|---|---|---|---|---|

| 2-chlorobenzyl indolinone derivative | AChE | 0.44 nM | 32-fold more potent than donepezil | |

| para-fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrids (7a and 7f) | AChE | 2.1 µM | Potent inhibitory activity | nih.gov |

| 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) | AChE | Not specified | Most potent among the synthesized series | nih.gov |

Design and Development of Biologically Active Scaffolds

The design and development of novel therapeutic agents often rely on the identification and optimization of privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets. The indoline and related N-acyl core scaffolds have proven to be versatile platforms in drug discovery.

Exploration of N-Acyl Core Scaffolds

The N-acylation of the indole or indoline nucleus is a crucial strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the parent scaffold. nih.gov The N-acyl group can influence the compound's conformation, lipophilicity, and ability to form hydrogen bonds, thereby affecting its binding affinity to target proteins. For example, N-acylindoles are a widespread motif in many pharmaceuticals and natural products. nih.gov The selective N-acylation of indoles is an important synthetic transformation, and various methods have been developed to achieve this with high chemoselectivity. nih.gov

The exploration of N-acyl core scaffolds has led to the discovery of potent and selective inhibitors of various enzymes. While specific studies on N-acylindolin-3-ones are limited, the broader class of N-acylindoles serves as a valuable precedent. The presence of the acetyl group in this compound introduces a key structural feature that can be exploited for further derivatization to enhance biological activity and selectivity.

Application of Indoline Scaffolds in Drug Discovery

The indoline scaffold is a privileged structure in drug discovery, with numerous derivatives being investigated for a wide array of therapeutic applications. nih.govresearchgate.net Its non-coplanar structure, in contrast to the planar indole ring, can lead to improved physicochemical properties such as increased water solubility. nih.gov Indoline-containing compounds are being developed as anticancer, antibacterial, anti-inflammatory, and cardiovascular drugs. nih.gov

The versatility of the indoline scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. The development of drugs containing the indoline core has gained momentum in recent years, with researchers exploring its potential in treating a variety of diseases. nih.govresearchgate.net The this compound framework, as a derivative of the indoline scaffold, holds significant promise for the discovery of new and effective therapeutic agents. The combination of the indoline core with the N-acetyl and 3-oxo functionalities provides a unique chemical space for the design of next-generation drugs.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological potential of novel chemical entities is extensively evaluated through a combination of in vitro and in vivo studies. For derivatives of this compound, this evaluation is critical to understanding their mechanism of action, identifying their molecular targets, and establishing a preliminary assessment of their therapeutic relevance. The following sections detail the cell-based assays and computational docking studies that have been instrumental in characterizing these compounds.

Cell-Based Assays and Reporter Assays

Cell-based assays are fundamental tools for assessing the biological activity of this compound derivatives in a biologically relevant context. These assays provide crucial data on the efficacy of compounds in various models of disease.

One area of investigation has been the anti-inflammatory potential of related indolin-2-one derivatives. In a study utilizing the murine macrophage cell line RAW264.7, nineteen 3-substituted-indolin-2-one derivatives were screened for their anti-inflammatory effects. The assays measured the compounds' ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) after stimulation with lipopolysaccharide (LPS). Among the tested compounds, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most significant anti-inflammatory activity, effectively suppressing the production of TNF-α and IL-6 in a manner dependent on its concentration nih.gov.

The antimicrobial properties of indole derivatives have also been a significant focus. The antibacterial and antifungal activity of various novel 3-indole derivatives were determined in vitro using the cup-plate method on nutrient agar medium. These compounds were tested against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungal strains including Aspergillus niger and Candida albicans derpharmachemica.comderpharmachemica.com.

Table 1: Summary of Cell-Based Assay Findings for Indole Derivatives

| Derivative Class | Cell Line | Assay Type | Key Findings |

| 3-Substituted-indolin-2-ones | RAW264.7 Macrophages | Anti-inflammatory (NO, TNF-α, IL-6 inhibition) | 3-(3-hydroxyphenyl)-indolin-2-one showed the highest activity, suppressing TNF-α and IL-6 production nih.gov. |

| Novel 3-indole derivatives | Various bacteria & fungi | Antimicrobial (Cup-plate method) | Compounds showed potent activity against B. subtilis, S. aureus, E. coli, A. niger, and C. albicans derpharmachemica.comderpharmachemica.com. |

| Indole-thiazolidine-2,4-diones | B16F10 Melanoma Cells | Tyrosinase Inhibition / Anti-melanogenesis | Compound 5w effectively inhibited cellular tyrosinase activity and melanogenesis nih.gov. |

| Isoindoline-1,3-dione derivative | Raji and K562 Cells | Cytotoxicity Assay | 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione showed high cytotoxicity against blood cancer cells researchgate.net. |

Molecular Docking Studies and Target Interactions

Molecular docking is a computational technique that plays a pivotal role in modern drug discovery, allowing researchers to predict the binding orientation and affinity of a small molecule to its macromolecular target walisongo.ac.id. This in silico approach provides valuable insights into the potential mechanism of action and helps to rationalize the results observed in biological assays. For derivatives of this compound, molecular docking has been employed to elucidate their interactions with various biological targets.

In the context of antimicrobial research, docking studies have been used to understand how N-acetylisatin derivatives, which are structurally related to this compound, bind to their target proteins. These studies help to reveal the possible binding modes of the most active compounds against microorganisms like Staphylococcus aureus and Candida albicans nih.gov. Similarly, docking studies on other novel indole-based heterocyclic scaffolds have been performed to predict their binding energies and interactions within the active sites of microbial enzymes nih.gov.

Molecular docking has also been instrumental in the development of anti-inflammatory agents. Studies on new 3-ethyl-1H-indole derivatives investigated their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The docking analyses predicted strong binding affinities for the synthesized compounds to the COX-2 enzyme, with binding scores significantly better than the reference drug, meloxicam. For example, one of the most promising compounds, IIb, was shown to form hydrogen bonds with key amino acid residues in the COX-2 active site, including ALA527, ARG120, and TYR355 ajchem-a.com.

Furthermore, the potential of oxindole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy, has been investigated through molecular docking. These studies evaluate the binding energy and interactions of the ligands with the residues of the IDO1 macromolecule to predict their inhibitory potential walisongo.ac.id.

Table 2: Molecular Docking Study Highlights for Indole Derivatives

| Derivative Class | Target Protein | Key Findings |

| N-Acetylisatin derivatives | Microbial Proteins | Revealed possible binding modes for potent antimicrobial compounds nih.gov. |

| 3-Ethyl-1H-indole derivatives | Cyclooxygenase-2 (COX-2) | Predicted strong binding affinities (-11.35 to -10.40 kcal/mol) and identified key H-bond interactions with active site residues ajchem-a.com. |

| Acetylacetone-based oxindoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Studied binding energy and interactions to predict potential as IDO1 inhibitors walisongo.ac.id. |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of 1-Acetylindolin-3-one and its Derivatives

Spectroscopic methods are fundamental in confirming the identity and purity of this compound. Techniques such as NMR, MS, and IR spectroscopy, alongside X-ray crystallography, offer a comprehensive characterization of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound and its analogs reveals characteristic signals corresponding to the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the five-membered ring, and the methyl protons of the acetyl group. For instance, in derivatives of this compound, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. rsc.org The methylene protons adjacent to the carbonyl group and the nitrogen atom show distinct chemical shifts, providing key structural information. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and the acetyl group are typically observed at the downfield end of the spectrum (δ > 165 ppm). researchgate.net Aromatic carbons resonate in the δ 110-150 ppm region, while the aliphatic carbons of the indolinone core and the acetyl methyl group appear at higher fields. researchgate.net

Interactive Data Table: Representative NMR Data for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| This compound Derivative | ¹H | 8.28-8.26 (m, 1H), 8.15-8.13 (m, 1H), 7.44-7.36 (m, 2H), 7.15 (s, 1H), 4.03 (s, 3H), 3.93 (s, 3H) rsc.org |

| This compound Derivative | ¹³C | 175.7, 165.7, 162.7, 160.0, 149.6, 145.1, 132.6, 131.6, 126.9, 126.1, 122.8, 121.2, 113.2, 112.9, 53.5, 52.9 rsc.org |

| 1-Acetyl-1H-indol-3-yl acetate | ¹³C | 169.36, 167.95, 133.02, 132.57, 130.08, 123.56, 122.27, 119.06, 116.33, 115.59, 23.36, 20.25 researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular formula of this compound is C₁₀H₉NO₂, corresponding to a molecular weight of 175.18 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed, confirming the molecular weight. The fragmentation pattern is characteristic of the indole (B1671886) structure. Common fragmentation pathways involve the loss of the acetyl group (CH₃CO) or parts thereof. scirp.org Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows significant peaks at m/z values of 133 and 104, corresponding to key fragments of the molecule. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| GC-MS | Molecular Formula | C₁₀H₉NO₂ nih.gov |

| GC-MS | Molecular Weight | 175.18 g/mol nih.gov |

| GC-MS | m/z 2nd Highest Peak | 133 nih.gov |

| GC-MS | m/z 3rd Highest Peak | 104 nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum of this compound and its derivatives are the strong absorption bands for the carbonyl (C=O) groups. thepharmajournal.com The ketone carbonyl at the 3-position and the amide carbonyl of the acetyl group typically show strong stretching vibrations in the region of 1680-1725 cm⁻¹. rsc.org The spectrum also reveals bands for C-H stretching of the aromatic and aliphatic parts, as well as C-N and C-C bond vibrations that are characteristic of the indolinone skeleton. thepharmajournal.com For related indole structures, the N-H stretching band is a key feature, often appearing around 3400 cm⁻¹, though this is absent in the N-acetylated compound. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl (Ketone & Amide) | C=O stretch | 1680 - 1725 rsc.org |

| Aromatic Ring | C=C stretch | ~1580 - 1615 researchgate.netthepharmajournal.com |

| Aromatic C-H | C-H stretch | ~3040 - 3170 thepharmajournal.com |

| Amide C-N | C-N stretch | ~1240 - 1320 thepharmajournal.com |

X-ray Crystallographic Data

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not widely published, analysis of closely related 1-acetylindoline (B31821) derivatives provides valuable structural insights. researchgate.net

In the crystal structure of (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, the 1-acetylindoline moiety is reported to be roughly planar. researchgate.net The geometry within the 1-acetylindoline fragment is comparable to other known structures. researchgate.net Such studies on derivatives are crucial for understanding how substitution patterns affect the conformation and solid-state packing of the indolinone core. For example, compounds can crystallize in different crystal systems, such as triclinic or monoclinic, with specific space groups like P-1 or P2₁/c, depending on the substituents. researchgate.netmdpi.com

Theoretical and Computational Chemistry Applications

Theoretical and computational methods are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of this compound, often complementing experimental findings.

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are widely applied to study indole derivatives. mdpi.comnih.gov These studies provide insights into the molecule's optimized geometry, electronic properties, and can even predict spectroscopic data.

DFT methods, such as B3LYP, are used to calculate the ground state optimized structure, which can then be compared with experimental data from X-ray crystallography. irjweb.com These calculations also yield information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. irjweb.com Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts, which often show good correlation with experimental spectra. mdpi.com

Interactive Data Table: Parameters from Quantum Mechanical Studies on Related Molecules

| Method | Parameter | Significance |

| DFT/B3LYP | Optimized Molecular Geometry | Predicts bond lengths and angles for comparison with experimental data. nih.govirjweb.com |

| DFT/B3LYP | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energy. nih.govirjweb.com |

| GIAO | Calculated NMR Chemical Shifts | Allows for theoretical prediction and assignment of experimental NMR spectra. mdpi.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide critical insights into their conformational flexibility, interaction with biological macromolecules, and solvation effects. While specific MD studies focusing solely on this compound are not extensively documented in publicly available literature, the principles and applications of this technique are well-established for analogous indole-based structures, particularly in the context of drug design and materials science.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over a defined period, often on the scale of nanoseconds to microseconds.

This computational approach allows for the exploration of the compound's conformational landscape, identifying low-energy, stable conformations and the energy barriers between them. For instance, the rotation around the N-acetyl bond and the puckering of the five-membered ring are dynamic processes that can be elucidated through MD simulations. The resulting trajectories can be analyzed to calculate various structural and dynamic properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the formation of intra- and intermolecular hydrogen bonds.

When studying the interaction of this compound derivatives with a biological target, such as an enzyme active site, MD simulations can reveal the stability of the ligand-protein complex. After an initial docking pose is predicted, an MD simulation can assess whether the compound remains stably bound or if it undergoes significant conformational changes and potentially dissociates from the binding pocket. This provides a more dynamic and realistic picture of the binding event than static docking models alone. Such studies are crucial in drug discovery for evaluating the potential of indolinone-based compounds as inhibitors. nih.gov

Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the chemical reactivity and selectivity of molecules like this compound, providing insights that are complementary to experimental studies. Density Functional Theory (DFT) is a particularly powerful method for this purpose, as it allows for the calculation of the electronic structure of a molecule with a good balance of accuracy and computational cost.

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For indole derivatives, DFT calculations have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents. mdpi.com

For this compound, the electron-withdrawing acetyl group at the N1 position and the carbonyl group at the C3 position significantly influence the electron density distribution across the indolinone core. A Molecular Electrostatic Potential (MEP) map can be generated from DFT calculations to visualize the charge distribution. The MEP map would likely show regions of negative potential (red/yellow) around the carbonyl oxygens, indicating their susceptibility to electrophilic attack, and regions of positive potential (blue) near the hydrogen atoms, particularly on the aromatic ring.

These computational tools can also predict the selectivity of reactions. For example, in a reaction involving nucleophilic addition to the carbonyl group, calculations can be performed to compare the activation energies for attack from different trajectories. Similarly, for electrophilic aromatic substitution on the benzene ring, the relative energies of the intermediate sigma complexes for substitution at each available position can be calculated to predict the most likely site of reaction. The calculated global reactivity descriptors, derived from the HOMO and LUMO energies, can provide further quantitative measures of reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated for Indole Derivatives

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons |

This table presents the concepts and formulas for reactivity descriptors often calculated for indole derivatives using DFT methods. The actual values would need to be computed specifically for this compound.

Computational Studies in Structure-Activity Relationship

Computational methods are indispensable for elucidating the structure-activity relationships (SAR) of bioactive molecules, including those based on the indolinone scaffold. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

For a series of this compound derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed to understand how modifications to the core structure affect a specific biological endpoint, such as inhibitory activity against a protein kinase. nih.govresearchgate.net In such a study, a set of synthesized and biologically tested analogues would be computationally aligned. Then, steric and electrostatic fields around the molecules are calculated and used as independent variables in a partial least squares (PLS) regression to derive a predictive model for biological activity.

The results of a 3D-QSAR analysis are often visualized as contour maps. nih.gov These maps highlight regions in 3D space where certain properties are predicted to influence activity:

Steric Maps: Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours could suggest that steric hindrance in that area is detrimental.

Electrostatic Maps: Blue contours often show where positive charges (or hydrogen bond donors) enhance activity, while red contours indicate where negative charges (or hydrogen bond acceptors) are preferred.

These visual guides are invaluable for medicinal chemists to rationally design new derivatives with potentially improved potency. For the this compound scaffold, a QSAR study might reveal, for instance, that bulky, hydrophobic substituents on the benzene ring enhance binding to a particular target, or that modifying the acetyl group with a hydrogen bond donor could improve activity.

In conjunction with QSAR, molecular docking is frequently employed to study SAR. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor's active site. By docking a series of this compound analogues into a target protein, researchers can rationalize the observed SAR at an atomic level. For example, docking might show that a more active analogue forms a crucial hydrogen bond with a specific amino acid residue that a less active analogue cannot. These combined computational approaches provide a powerful framework for understanding how structural features govern the biological activity of indolinone derivatives and for guiding the design of new, more effective compounds. acs.orgresearchgate.net

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

While current methods for the synthesis of 1-acetylindolin-3-one and its derivatives are effective, there is always a need for more efficient, atom-economical, and environmentally benign synthetic strategies. Future research in this area is expected to focus on several key aspects:

Asymmetric Catalysis : The development of catalytic asymmetric methods to produce chiral indolin-3-one derivatives is a significant area of interest. Much attention has been given to accessing these chiral units, which are essential components in many bioactive alkaloids and manufactured chemicals. Organocatalytic asymmetric Michael additions of 1-acetylindolin-3-ones to α,β-unsaturated aldehydes have been developed, affording 2-substituted indolin-3-one derivatives with good stereoselectivities. figshare.com Future work will likely involve the design of new chiral catalysts and the optimization of reaction conditions to achieve even higher enantioselectivities and diastereoselectivities. A highly diastereo- and enantioselective domino Michael/Henry reaction of 1-acetylindolin-3-ones has been reported, yielding derivatives with four adjacent stereogenic centers. researchgate.net

C-H Functionalization : Direct C-H functionalization reactions represent a powerful tool for the synthesis of complex molecules. Palladium-catalyzed direct C(sp³)–H arylation of indole-3-ones with aryl halides has been shown to be an efficient method for the synthesis of 2-monoarylated indole-3-ones. Future research could explore the use of other transition metal catalysts and a broader range of coupling partners to further expand the scope of this transformation. This would provide access to a wider variety of substituted indolin-3-ones for biological screening.